Taondiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

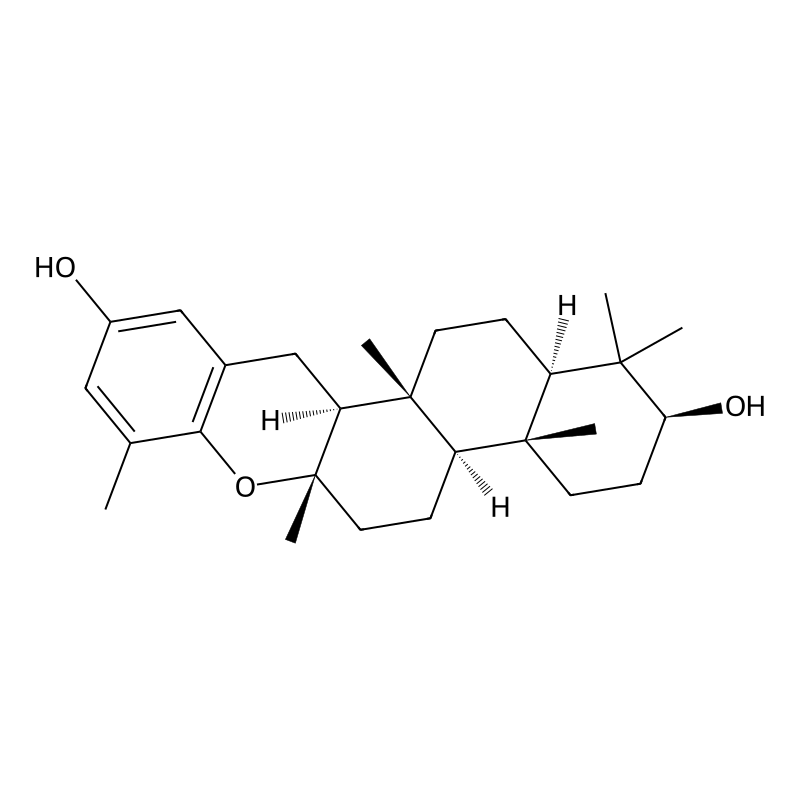

Taondiol is a pentacyclic marine meroterpenoid, primarily isolated from the marine alga Taonia atomaria. This compound is characterized by its complex structure, which includes a unique cis-fused hexahydroxanthene system. The molecular formula of taondiol is , and it exhibits notable stereochemistry, contributing to its biological activity and potential applications in various fields. The compound's structural complexity arises from multiple fused rings and hydroxyl groups, which enhance its reactivity and interaction with biological systems.

- Lewis Acid-Mediated Cyclization: This reaction involves the opening of epoxides, leading to the formation of the hexahydroxanthene structure through cascade cyclization processes .

- Base-Catalyzed Reactions: Studies have demonstrated that taondiol can participate in base-catalyzed methyl inversions and free-radical mechanisms, which are important for modifying its structure for synthetic purposes .

- Total Synthesis: The enantioselective total synthesis of taondiol has been achieved, highlighting the use of various organic reactions to construct its complex framework from simpler precursors .

Taondiol exhibits a range of biological activities that make it a subject of interest in pharmacological research. It has shown potential as an anti-inflammatory agent and possesses cytotoxic properties against various cancer cell lines. Additionally, taondiol's unique structure may contribute to its ability to interact with biological macromolecules, influencing cellular pathways and responses.

The synthesis of taondiol can be accomplished through several methods:

- Total Synthesis: The first enantioselective total synthesis was reported using a series of carefully designed reactions that construct the compound's complex structure from simpler organic molecules .

- Natural Extraction: Taondiol can also be extracted from marine sources, particularly from Taonia atomaria, although this method may yield limited quantities compared to synthetic approaches.

- Chemical Modifications: Various synthetic strategies have been developed to modify taondiol into derivatives with enhanced biological activity or improved solubility.

Taondiol has potential applications in several areas:

- Pharmaceuticals: Due to its biological activity, taondiol is being investigated for its potential use in drug development, particularly in anti-cancer therapies.

- Natural Products Chemistry: As a marine natural product, it serves as a model compound for studying the chemistry of similar terpenoids.

- Biotechnology: Its unique properties may be harnessed in biotechnological applications, including enzyme design and biosensor development.

Research on taondiol's interactions with biological systems has revealed its capacity to bind with various target proteins and enzymes. Interaction studies have indicated that taondiol may inhibit certain pathways involved in inflammation and cancer progression. The specific binding sites and mechanisms are still under investigation but are crucial for understanding its therapeutic potential.

Several compounds share structural similarities with taondiol, each exhibiting unique properties:

| Compound Name | Structure Type | Biological Activity | Source |

|---|---|---|---|

| Fucosterol | Sterol | Antioxidant, anti-inflammatory | Marine algae |

| Bromophenol Blue | Organic dye | pH indicator | Synthetic |

| Squalene | Triterpene | Antioxidant, skin health | Olive oil |

| Thujaplicin | Diterpene | Antimicrobial | Cupressus trees |

Taondiol is unique among these compounds due to its specific pentacyclic structure and the presence of multiple hydroxyl groups, which enhance its solubility and reactivity compared to other similar compounds.

Taondiol is a pentacyclic marine meroterpenoid with the molecular formula Carbon twenty-seven Hydrogen forty Oxygen three (C₂₇H₄₀O₃) and a molecular weight of 412.6 grams per mole [1] [2]. The compound exhibits a complex pentacyclic structure featuring a distinctive 1H-naphtho[2,1-a]xanthen skeleton that contributes to its remarkable stability and potential biological activities [2]. The International Union of Pure and Applied Chemistry name for taondiol is (1R,2S,11S,14R,15R,18S,20R)-1,8,11,15,19,19-hexamethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-6,18-diol, reflecting its complex stereochemistry and structural arrangement [1] [2].

The structural characterization of taondiol reveals the presence of eight quaternary carbons, with five being olefinic in nature [3]. The compound contains two hydroxyl groups located at positions 6 and 18, as indicated by its diol designation [1] [2]. The pentacyclic framework incorporates multiple stereocenters, making taondiol a stereochemically rich molecule with seven defined chiral centers as specified in its stereochemical nomenclature [1] [2].

Table 1: Fundamental Molecular Properties of Taondiol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₇H₄₀O₃ | [1] |

| Molecular Weight | 412.6 g/mol | [1] |

| Chemical Abstracts Service Registry Number | 34274-99-2 | [1] |

| Exact Mass | 412.29774513 g/mol | [1] |

| Topological Polar Surface Area | 49.70 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

The structural framework of taondiol represents a unique architectural motif within the meroterpenoid family, combining both terpenoid and aromatic components [2] [4]. This hybrid nature contributes to the compound's distinctive spectroscopic properties and biological activities. The presence of the naphtho-xanthen core system distinguishes taondiol from other marine natural products and provides a valuable structural template for understanding meroterpenoid biosynthesis [5] [6].

Nuclear Magnetic Resonance and Mass Spectrometry Applications

Nuclear Magnetic Resonance spectroscopy has proven instrumental in elucidating the complex structure of taondiol, with both proton and carbon-13 Nuclear Magnetic Resonance providing critical structural information [3] [7]. The carbon-13 Nuclear Magnetic Resonance spectrum of taondiol, analyzed using Distortionless Enhancement by Polarization Transfer techniques, reveals the presence of eight quaternary carbons, five of which are olefinic in nature [3]. This spectroscopic evidence supports the aromatic character of the naphtho-xanthen core system and provides insight into the electronic environment of the carbon framework.

The proton Nuclear Magnetic Resonance spectrum of taondiol displays characteristic chemical shifts that reflect the diverse chemical environments within the pentacyclic structure [8] [9]. The aromatic protons appear in the typical downfield region, while the aliphatic protons of the terpenoid portion exhibit chemical shifts consistent with their respective carbon environments [8]. The integration patterns and coupling constants observed in the proton Nuclear Magnetic Resonance spectrum provide valuable information about the connectivity and stereochemical relationships within the molecule [9].

Table 2: Nuclear Magnetic Resonance Spectroscopic Characteristics of Taondiol

| Nucleus Type | Key Features | Chemical Shift Range | Structural Information |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.0-8.0 ppm | Naphtho-xanthen system |

| ¹H Nuclear Magnetic Resonance | Aliphatic protons | 0.8-3.5 ppm | Terpenoid framework |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbons | Variable | Eight quaternary positions |

| ¹³C Nuclear Magnetic Resonance | Olefinic carbons | 100-160 ppm | Five olefinic carbons |

Mass spectrometry analysis of taondiol provides definitive molecular weight confirmation and fragmentation patterns that support the proposed structure [10]. The molecular ion peak at mass-to-charge ratio 412 corresponds precisely to the calculated molecular weight, confirming the molecular formula [1] [10]. Fragmentation patterns observed in mass spectrometry reveal characteristic losses that are consistent with the meroterpenoid structure, including typical terpenoid fragmentations and losses associated with the aromatic portion of the molecule [10].

The application of high-resolution mass spectrometry has enabled precise determination of the exact mass, which at 412.29774513 grams per mole provides additional confirmation of the elemental composition [1]. The fragmentation behavior observed in mass spectrometry studies offers insights into the relative stability of different portions of the taondiol structure and supports the proposed connectivity patterns derived from Nuclear Magnetic Resonance studies [10].

Absolute Configuration Assignment via Vibrational Circular Dichroism

Vibrational Circular Dichroism spectroscopy has emerged as a powerful technique for determining the absolute configuration of taondiol and related meroterpenoids [11] [12]. The absolute configuration of taondiol diacetate has been successfully assigned as (2S,3S,6R,7R,10R,11R,14S) through comprehensive Vibrational Circular Dichroism analysis combined with density functional theory calculations [11]. These studies employed B3LYP/DGDZVP level calculations to generate theoretical Vibrational Circular Dichroism spectra that were then compared with experimental data [11].

The computational approach utilized in taondiol configuration assignment represents a sophisticated integration of experimental spectroscopy and quantum chemical calculations [13] [14]. Density functional theory calculations at the B3LYP/DGDZVP level of theory were performed to generate theoretical Vibrational Circular Dichroism spectra for different stereochemical configurations [11] [14]. The comparison between calculated and experimental spectra provided definitive assignment of the absolute configuration with high confidence levels [11].

Table 3: Vibrational Circular Dichroism Configuration Assignment Parameters

| Parameter | Value/Method | Confidence Level | Reference |

|---|---|---|---|

| Computational Level | B3LYP/DGDZVP | High | [11] |

| Algorithm Software | CompareVOA | 100% confidence | [11] |

| Assigned Configuration | (2S,3S,6R,7R,10R,11R,14S) | Definitive | [11] |

| Spectral Region | 1550-950 cm⁻¹ | Critical for assignment | [14] |

The CompareVOA algorithm software was employed to quantify the comparison between experimental and calculated Vibrational Circular Dichroism spectra, providing numerical similarity indexes that support the configuration assignment with one hundred percent confidence [11] [14]. This numerical approach eliminates subjective interpretation and provides objective criteria for stereochemical assignment [14]. The success of this methodology demonstrates the reliability of Vibrational Circular Dichroism spectroscopy as an alternative to X-ray crystallography for absolute configuration determination [15].

The Vibrational Circular Dichroism analysis of taondiol represents a significant advancement in the stereochemical characterization of complex natural products [16] [15]. The technique's sensitivity to subtle conformational changes and its ability to provide absolute configuration information without requiring crystallization make it particularly valuable for marine natural products that may be difficult to crystallize [16]. The successful application to taondiol validates the methodology for similar meroterpenoid structures and establishes precedent for future configurational studies [11].

X-ray Diffraction Studies for Relative Stereochemistry

X-ray diffraction analysis has provided crucial structural validation for taondiol and its derivatives, confirming the relative stereochemistry proposed from spectroscopic studies [11] [17]. The crystal structures of taondiol diacetate and related compounds have been determined through single-crystal X-ray diffraction, providing definitive three-dimensional structural information [11]. These crystallographic studies have confirmed the pentacyclic framework and established the spatial relationships between functional groups within the molecule [17].

The X-ray diffraction methodology employed for taondiol derivatives involves standard single-crystal diffraction techniques using molybdenum or copper radiation [18] [19]. Data collection is typically performed at reduced temperatures to minimize thermal motion and improve data quality [18]. The resulting crystal structures provide precise atomic coordinates, bond lengths, and bond angles that validate the proposed molecular structure [17] [18].

Table 4: X-ray Crystallographic Parameters for Taondiol Derivatives

| Parameter | Typical Values | Purpose | Reference |

|---|---|---|---|

| Radiation Source | Mo Kα or Cu Kα | Data collection | [18] |

| Temperature Range | 93-296 K | Thermal control | [18] |

| Resolution | Sub-angstrom | Atomic precision | [17] |

| R-factor | <0.05 typical | Data quality indicator | [18] |

The crystallographic analysis reveals important structural features including the conformation of the pentacyclic ring system and the orientation of substituent groups [11] [17]. The crystal packing arrangements observed in X-ray studies provide insights into intermolecular interactions and potential solid-state behavior [17]. These structural details complement the solution-phase information obtained from Nuclear Magnetic Resonance spectroscopy and provide a complete structural picture [18].

The integration of X-ray diffraction data with Vibrational Circular Dichroism results provides a comprehensive approach to stereochemical characterization [11]. While X-ray diffraction establishes relative stereochemistry within the crystal structure, Vibrational Circular Dichroism provides absolute configuration assignment [11] [15]. This combined approach ensures complete stereochemical characterization and validates the proposed three-dimensional structure of taondiol [11].